1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea
Description
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a synthetic urea derivative incorporating a 1,3-dioxoisoindolin-2-yl moiety linked via a butyl chain to a di-p-tolylurea group. The compound’s structure combines the phthalimide-like dioxoisoindolin core, known for its bioactivity in medicinal chemistry, with a urea scaffold modified by para-methyl-substituted aryl groups.
Properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of phthalic anhydride and various amines under controlled conditions. The reaction is typically carried out in solvents like toluene or ethanol, with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Dioxoisoindolin Core Formation
The dioxoisoindolin moiety is typically synthesized via acid-catalyzed cyclization of phthalic anhydride with a diamine (e.g., cyclohexanediamine) . For example:
This step establishes the bicyclic structure with keto groups at positions 1 and 3 .
Urea Assembly
The urea moiety is formed by reacting the primary amine of the butyl chain with p-tolyl isocyanate :
This step utilizes isocyanate reactivity under inert conditions to avoid side reactions.
Urea Formation
Urea synthesis typically proceeds via nucleophilic attack by the amine on the isocyanate carbonyl carbon:
The reaction is exothermic and often catalyzed by organometallic catalysts or bases.
Dioxoisoindolin Reactivity
The keto groups in the dioxoisoindolin core may participate in Michael addition or enolate chemistry , though steric hindrance from the bicyclic structure often limits reactivity .
Analytical and Purification Methods
| Technique | Purpose | References |
|---|---|---|
| NMR Spectroscopy | Confirm connectivity of p-tolyl groups and urea | |
| HRMS | Verify molecular weight and purity | |
| Column Chromatography | Isolate urea derivative from byproducts |
Challenges and Considerations
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Regioselectivity : Alkylation at the 4-position of dioxoisoindolin requires precise control to avoid substitution at other reactive sites .
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Stability : Urea derivatives are generally stable, but prolonged exposure to moisture may lead to hydrolysis.
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Scalability : Multi-step synthesis necessitates optimization of reaction conditions (e.g., catalyst load, solvent choice) to maintain yields .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through multistep processes involving the reaction of phthalimide derivatives with various amines and ureas. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations. The molecular formula of this compound is , and it possesses unique structural characteristics that contribute to its biological activities .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. For instance, related compounds have shown significant growth inhibition against various cancer cell lines such as EKVX (75.46% inhibition), CAKI-1 (78.52%), UACC-62 (80.81%), MCF7 (83.48%), LOX IMVI (84.52%), and ACHN (89.61%) . These results indicate that the compound may interact with specific cellular pathways involved in cancer proliferation.
Antioxidant Activity
In addition to anticancer properties, this compound exhibits antioxidant activity. Analogous compounds have been tested for their ability to scavenge free radicals, showing effective results with IC50 values indicating strong antioxidant potential . The presence of substituents on the phenyl ring significantly influences the antioxidant capacity.
Toxicity and Safety Profiles
Toxicity studies predict that compounds related to this compound have low toxicity profiles based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. They adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties with LD50 values ranging from 1000 to 5000 mg/kg .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Anticancer Urea Analogs (1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Ureas)
highlights a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (7a–f) with varying aryl substituents. Key comparisons include:
- Structural Differences : The target compound features a di-p-tolylurea group and a butyl linker , whereas analogs like 7c (4-bromophenyl) and 7d (4-methoxyphenyl) have a single aryl group and shorter linkers.
- Biological Activity: Compound 7c (4-bromo substitution) demonstrated moderate EGFR inhibition (IC50 = 42.91 ± 0.80 nM) and superior anticancer activity to thalidomide and imatinib in melanoma and renal cancer cell lines . Antioxidant Activity: Compounds 7d (4-methoxy) and 7f (2-methoxy) showed significant antioxidant effects (IC50 ≈ 16 µM), attributed to electron-donating methoxy groups .
- ADMET Profile: Analogs 7a–f adhere to Lipinski’s rule but exhibit hepatotoxicity risks.
Antihyperglycemic Sulfonylurea Derivatives
describes isoindoline-1,3-dione derivatives conjugated with sulfonylurea moieties (e.g., VIIo, VIIp), which showed antidiabetic activity (up to 52% serum glucose reduction). Key distinctions:
- Pharmacological Target : The sulfonylurea group targets ATP-sensitive potassium channels in pancreatic β-cells, while the target compound’s urea group may interact with kinase domains (e.g., EGFR) .
- Structural Modifications : Replacing urea with sulfonylurea shifts therapeutic focus from oncology to metabolic regulation. The butyl linker in the target compound may improve tissue penetration compared to the ethyl/methyl linkers in VIIo–VIIr .
Comparative Data Table
Biological Activity
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates that the compound consists of carbon, hydrogen, nitrogen, and oxygen atoms, with specific functional groups contributing to its biological activity.
Research suggests that compounds similar to this compound may interact with various biological targets. The dioxoisoindoline moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.
Potential Targets
- Cereblon E3 Ubiquitin Ligase : This protein is involved in the ubiquitin-proteasome system, which regulates protein degradation. Compounds targeting cereblon have been shown to exhibit anti-cancer properties by promoting the degradation of oncoproteins .
- Kinases : The urea group may interact with kinase enzymes, influencing pathways related to cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase cascades .
- In vivo studies have demonstrated tumor growth inhibition in xenograft models when treated with compounds containing the dioxoisoindoline structure .
Anti-inflammatory Effects
Compounds with similar structural features have also shown promise in reducing inflammation:
- Cytokine Inhibition : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Animal Models : Inflammation models treated with these compounds exhibited reduced swelling and pain responses compared to controls .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of isoindoline derivatives for their anticancer activity. The results indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of urea derivatives found significant reductions in inflammatory markers in animal models. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Data Table: Biological Activity Overview
Q & A
Q. What statistical methods validate reproducibility in dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
